molecular formula C15H14N2O2 B1611983 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 917748-98-2

7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1611983
CAS RN: 917748-98-2
M. Wt: 254.28 g/mol
InChI Key: ATYMITKZSYPNBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method for the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones has been reported. This method involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . Another study reported the synthesis of 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of oxazine derivatives, including compounds related to "7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one," as significant antimicrobial agents. Desai et al. (2017) synthesized a series of novel compounds that showed substantial antimicrobial activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Desai, Bhatt, Joshi, & Vaja, 2017). Fang et al. (2011) also noted the importance of substituents like fluorine in enhancing the antimicrobial properties of these compounds, further highlighting the structural aspects crucial for their activity (Fang, Zuo, Li, He, Wang, Tian, Zhao, Miao, & Shin, 2011).

Synthetic and Characterization Studies

The synthetic pathways and characterization of benzoxazine compounds have been extensively studied, providing insights into their chemical properties and potential applications. Hwang et al. (2006) discussed the synthesis and molecular structure of compounds related to "this compound," showcasing their extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which could be pivotal in their biological activity (Hwang, Tu, Wang, & Lee, 2006).

Corrosion Inhibition Properties

Kadhim et al. (2017) evaluated oxazine derivatives for their corrosion inhibition properties, demonstrating their effectiveness in protecting mild steel in hydrochloric acid solution. This research suggests the versatility of these compounds beyond biological applications, potentially extending to industrial applications (Kadhim, Al-Okbi, Jamil, Qussay, Al-amiery, Gaaz, Kadhum, Mohamad, & Nassir, 2017).

Agronomic Utility

Macias et al. (2006) explored compounds with the (2H)-1,4-benzoxazin-3(4H)-one skeleton for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. Such compounds, isolated from plants in the Poaceae family, offer a wide range of biological activities that have agronomic utility, highlighting the ecological importance of these chemical structures (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

properties

IUPAC Name

7-amino-4-benzyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-12-6-7-13-14(8-12)19-10-15(18)17(13)9-11-4-2-1-3-5-11/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYMITKZSYPNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594442
Record name 7-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917748-98-2
Record name 7-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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